3-Chlorophenyl diethylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorophenyl diethylcarbamate typically involves the reaction of 3-chlorophenol with diethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorophenyl diethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: Major products are 3-chlorophenol and diethylamine.
Scientific Research Applications
3-Chlorophenyl diethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl diethylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
3-Chlorophenyl methylcarbamate: Similar structure but with a methyl group instead of a diethyl group.
3-Chlorophenyl ethylcarbamate: Similar structure but with an ethyl group instead of a diethyl group.
Uniqueness: 3-Chlorophenyl diethylcarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its diethylcarbamate group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields .
Properties
IUPAC Name |
(3-chlorophenyl) N,N-diethylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDXHGKOGQAIGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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